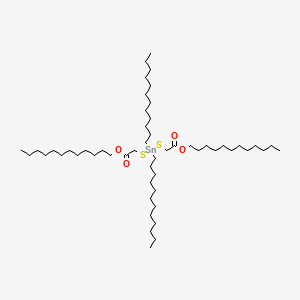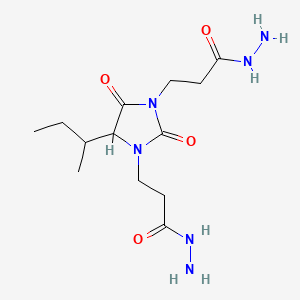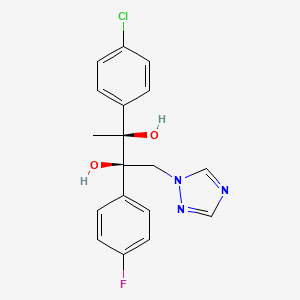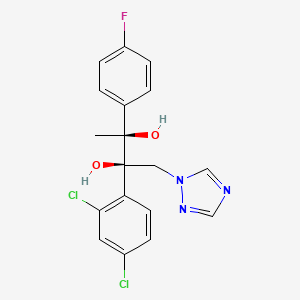
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- is a complex organic compound with the molecular formula C21H16O and a molecular weight of 284.3511 . It is also known by other names such as 1-Cholanthrenol, 3-methyl-; 1-Hydroxy-3-methylcholanthrene; 3-Methylcholanthren-1-ol; and 15-Hydroxy-20-methylcholanthrene . This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their multiple fused aromatic rings.
Vorbereitungsmethoden
The synthesis of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity.
Medicine: Studies investigate its interactions with biological molecules and its potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .
Vergleich Mit ähnlichen Verbindungen
Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Benz(j)aceanthrylene, 3-methyl-: This compound has a similar structure but lacks the hydroxyl group at the 9-position.
1,2-Dehydro-3-methylcholanthrene: Another related compound with a different degree of saturation.
3-Methylcholanthrylene: Similar in structure but with variations in the aromatic ring system. These compounds share some chemical properties but differ in their reactivity and biological effects.
Eigenschaften
CAS-Nummer |
3343-02-0 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3-methyl-1,2-dihydrobenzo[j]aceanthrylen-9-ol |
InChI |
InChI=1S/C21H16O/c1-12-2-3-14-11-20-17-7-5-15(22)10-13(17)4-6-18(20)19-9-8-16(12)21(14)19/h2-7,10-11,22H,8-9H2,1H3 |
InChI-Schlüssel |
DFAKPUXCBWAUTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC(=C5)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


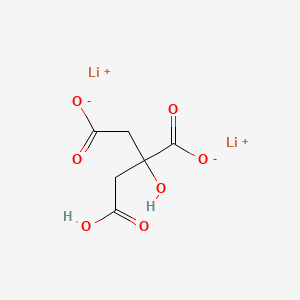

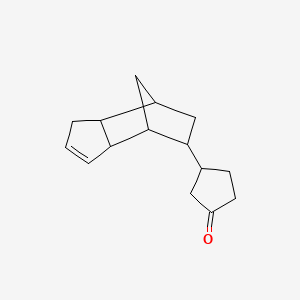
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
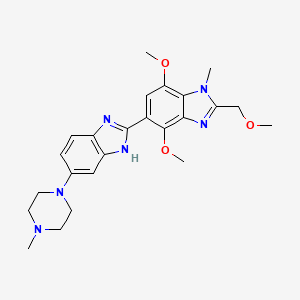
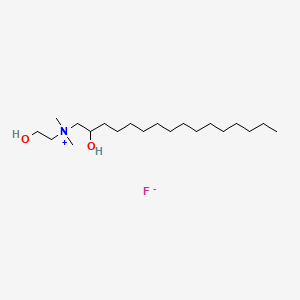
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
